6-(4-chlorophenyl)-3-methyl-N-(2-methylpropyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-chlorophenyl)-3-methyl-N-(2-methylpropyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is of significant interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
Preparation Methods
The synthesis of 6-(4-chlorophenyl)-3-methyl-N-(2-methylpropyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization with triazole derivatives . The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response . Additionally, it may interact with microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 6-(4-chlorophenyl)-3-methyl-N-(2-methylpropyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide include other triazolothiadiazine derivatives, such as:
- 6-(4-chlorophenyl)-3-(1-phenoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives with various substituents
These compounds share similar core structures but differ in their substituents, which can significantly impact their pharmacological activities and chemical properties. The uniqueness of this compound lies in its specific substituent pattern, which contributes to its distinct biological activities.
Properties
Molecular Formula |
C16H20ClN5OS |
---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-methyl-N-(2-methylpropyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C16H20ClN5OS/c1-9(2)8-18-15(23)14-13(11-4-6-12(17)7-5-11)21-22-10(3)19-20-16(22)24-14/h4-7,9,13-14,21H,8H2,1-3H3,(H,18,23) |
InChI Key |
GHJQPNMPUMMACO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NCC(C)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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